Angelicain Angelicain (S)-Angelicain is an organic heterotricyclic compound and an oxacycle.
Brand Name: Vulcanchem
CAS No.: 49624-66-0
VCID: VC21341182
InChI: InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3
SMILES: CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O
Molecular Formula: C15H16O6
Molecular Weight: 292.28 g/mol

Angelicain

CAS No.: 49624-66-0

Cat. No.: VC21341182

Molecular Formula: C15H16O6

Molecular Weight: 292.28 g/mol

* For research use only. Not for human or veterinary use.

Angelicain - 49624-66-0

Specification

CAS No. 49624-66-0
Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
IUPAC Name 4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Standard InChI InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3
Standard InChI Key FHCHSXPHLRBEBR-UHFFFAOYSA-N
Isomeric SMILES CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O
SMILES CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O
Canonical SMILES CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O
Appearance Powder
Melting Point 208 - 209 °C

Introduction

Chemical Structure and Properties

Structural Characteristics

The IUPAC name of Angelicain is 4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one . This complex nomenclature reflects its intricate molecular structure, which features a fused ring system comprising a chromone core with a dihydrofuran ring. The molecule contains multiple hydroxyl groups, contributing to its hydrophilic properties and potential for hydrogen bonding in biological systems.

Structural IdentifierValue
Molecular FormulaC₁₅H₁₆O₆
SMILES (Canonical)CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O
InChIInChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3
InChI KeyFHCHSXPHLRBEBR-UHFFFAOYSA-N

Table 1: Structural identifiers for Angelicain

Physicochemical Properties

Angelicain exhibits distinctive physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications. The compound has a molecular weight of approximately 292.28 g/mol, making it a medium-sized molecule in terms of drug-like characteristics .

PropertyValue
Molecular Weight292.28 g/mol
Exact Mass292.09468823 g/mol
Density1.5±0.1 g/cm³
Boiling Point534.1±50.0 °C at 760 mmHg
Flash Point203.4±23.6 °C
Topological Polar Surface Area (TPSA)96.20 Ų
XlogP0.90
H-Bond Acceptors6
H-Bond Donors3
Rotatable Bonds2

Table 2: Physicochemical properties of Angelicain

The compound's relatively high boiling point (534.1±50.0 °C) and moderate flash point (203.4±23.6 °C) indicate thermal stability, which may be advantageous for certain pharmaceutical formulations and processing methods . The topological polar surface area (TPSA) of 96.20 Ų and the XlogP value of 0.90 suggest a balance between hydrophilicity and lipophilicity, which may affect its absorption and distribution in biological systems .

Biological Activities and Pharmacological Properties

Anti-inflammatory Properties

One of the most documented biological activities of Angelicain is its anti-inflammatory potential. As a constituent of Cimicifuga foetida, Angelicain has demonstrated anti-inflammatory activity, though the specific mechanisms and molecular targets require further elucidation . This property aligns with the traditional uses of its source plants in treating inflammatory conditions.

ADMET Properties and Pharmacokinetics

Predicted ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Angelicain have been predicted using computational models (admetSAR 2). These predictions offer valuable insights into its potential behavior in biological systems and its pharmacokinetic profile.

TargetValueProbability
Human Intestinal AbsorptionPositive98.70%
Caco-2 PermeabilityNegative66.43%
Blood-Brain Barrier PenetrationNegative57.50%
Human Oral BioavailabilityNegative71.43%
Subcellular LocalizationMitochondria82.90%
P-glycoprotein SubstrateNegative73.06%
P-glycoprotein InhibitorNegative79.95%
CYP3A4 SubstratePositive52.70%
CYP2C9 SubstrateNegative59.48%

Table 3: Predicted ADMET properties of Angelicain

The predictions suggest that Angelicain has high potential for human intestinal absorption (98.70% probability) but limited ability to cross the blood-brain barrier (57.50% probability for negative penetration) . This profile indicates that the compound might be well-absorbed in the gastrointestinal tract but may have restricted access to the central nervous system, which could be advantageous for developing peripherally acting drugs with minimal central side effects.

Enzyme Interactions and Transport

Angelicain is predicted to have significant interactions with several drug transporters and metabolic enzymes, which could influence its pharmacokinetics and potential drug-drug interactions.

TargetValueProbability
OATP1B1 InhibitorPositive88.97%
OATP1B3 InhibitorPositive93.51%
OATP2B1 InhibitorNegative71.36%
MATE1 InhibitorNegative80.00%
OCT2 InhibitorNegative90.00%
BSEP InhibitorNegative72.93%

Table 4: Predicted enzyme and transporter interactions of Angelicain

The compound is predicted to inhibit organic anion-transporting polypeptides OATP1B1 (88.97% probability) and OATP1B3 (93.51% probability), which are important for the hepatic uptake of various compounds . This suggests potential for hepatic drug interactions that should be considered in any therapeutic development.

Current Research Status and Future Perspectives

Research Challenges and Opportunities

Despite the promising biological activities of Angelicain, research on this compound faces several challenges. The isolation and purification of Angelicain from natural sources can be complex and yield-limited. Furthermore, the full pharmacological profile of Angelicain remains incompletely characterized, with gaps in understanding its precise mechanisms of action, target specificity, and comprehensive biological effects.

Future research directions might include:

  • Development of efficient synthetic routes to Angelicain and its derivatives

  • Comprehensive evaluation of its pharmacological activities and mechanisms

  • Investigation of structure-activity relationships to optimize its therapeutic potential

  • Exploration of potential synergistic effects with other bioactive compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator